(1-(2-Azidoethyl)indolin-5-yl)methanol
Overview
Description
“(1-(2-Azidoethyl)indolin-5-yl)methanol” is a chemical compound with the CAS Registry# 2098047-71-1 . It is categorized as an intermediate . The IUPAC name for this compound is [1-(2-azidoethyl)-2,3-dihydroindol-5-yl]methanol .
Molecular Structure Analysis
The molecular structure of “(1-(2-Azidoethyl)indolin-5-yl)methanol” can be represented by the canonical SMILES notation: C1CN(C2=C1C=C(C=C2)CO)CCN=[N+]=[N-] . The InChI representation is InChI=1S/C11H14N4O/c12-14-13-4-6-15-5-3-10-7-9(8-16)1-2-11(10)15/h1-2,7,16H,3-6,8H2 .Scientific Research Applications
Multicomponent Reactions and Heterocyclic Synthesis
- The synthesis of polyheterocyclic compounds via multicomponent reactions involving isatins (a related structural class to indolyl methanols) demonstrates the versatility of these compounds in constructing complex molecular architectures. These reactions offer a pathway to synthesize nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles and eight-membered azocino[1,2-a]benzo[c][1,5]diazocines, highlighting the role of the N-substituent on isatins in directing reaction outcomes (Cao et al., 2019).
Catalysis and Organic Transformations
- Ru(II)-NHC catalyzed α-olefination of 2-oxindoles with diaryl methanols offers a green synthetic route to 3-(diphenylmethylene)indolin-2-one derivatives. This methodology not only produces compounds with potential antimalarial activity but also highlights the environmental sustainability of the process by generating H2 and H2O as by-products (Bisht et al., 2018).
Safety and Hazards
Mechanism of Action
- The primary target of “(1-(2-Azidoethyl)indolin-5-yl)methanol” is not explicitly mentioned in the available literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .
Target of Action
Biochemical Pathways
properties
IUPAC Name |
[1-(2-azidoethyl)-2,3-dihydroindol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-14-13-4-6-15-5-3-10-7-9(8-16)1-2-11(10)15/h1-2,7,16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBVKQKLTQLRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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